![molecular formula C17H12N6O4S B2608077 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 894069-60-4](/img/structure/B2608077.png)
N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide
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Description
The compound “N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl group, and a triazolo group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, are known to undergo a variety of chemical reactions .Scientific Research Applications
- Research suggests that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer activity. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further studies are needed to explore their specific mechanisms and potential as targeted therapies .
- The compound shows antimicrobial properties, making it relevant for combating bacterial and fungal infections. Investigating its efficacy against specific pathogens could provide valuable insights for drug development .
- Some derivatives of this scaffold exhibit analgesic and anti-inflammatory effects. Understanding their interactions with pain receptors and inflammatory pathways could lead to novel pain management strategies .
- Antioxidants play a crucial role in protecting cells from oxidative damage. Research indicates that certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines possess antioxidant properties. Further studies could explore their potential in preventing oxidative stress-related diseases .
- Investigations into the antiviral properties of this compound class are ongoing. It may inhibit viral replication or entry, making it relevant for viral infections .
- The compound acts as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play essential roles in various physiological processes, and modulating their activity could have therapeutic implications .
- Preliminary studies suggest that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit antitubercular activity. Tuberculosis remains a global health challenge, and novel drug candidates are urgently needed .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Antitubercular Agents
properties
IUPAC Name |
2-nitro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4S/c24-23(25)15-3-1-2-4-16(15)28(26,27)21-13-7-5-12(6-8-13)14-9-10-17-19-18-11-22(17)20-14/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDJYWIGJWGBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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